N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18ClN3O6S and its molecular weight is 427.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Structural Analysis
Research has shown that compounds containing the oxazolidinone ring, similar to N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide, are synthesized through safer and more convenient methodologies. For instance, a study by Borghese et al. (2006) introduced a milder and less hazardous approach for preparing sulfamides using N-substituted oxazolidin-2-one derivatives as synthetic equivalents to corrosive N-sulfamoyl chloride, highlighting a significant advancement in the synthesis of such complex molecules (Borghese et al., 2006). Moreover, the structural characteristics and crystal formations of related dimeric (phenylsulfonyl)oxazolidines have been documented, providing insights into their conformation and potential applications in designing new pharmaceuticals or materials (Hirschler, Berger, & Bolte, 1994).
Biological Activities and Applications
The incorporation of oxazolidinone and sulfonamide moieties in the synthesis of new compounds has been explored for their antimicrobial properties. Karaman et al. (2018) synthesized a series of derivatives and evaluated their antimicrobial activity, finding that certain compounds showed significant efficacy against Gram-positive bacteria, notably Staphylococcus aureus. This study demonstrates the potential of these compounds in developing new antibiotics or antimicrobial agents (Karaman et al., 2018).
Catalytic Activity and Chemical Reactions
Further research into oxazolidinones has delved into their role in catalysis. Bhunia, De, & Ma (2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a related compound, serves as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature. This discovery opens avenues for utilizing these compounds in facilitating chemical reactions under milder conditions, thereby enhancing efficiency and sustainability in organic synthesis (Bhunia, De, & Ma, 2022).
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQCHPLFUFKELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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